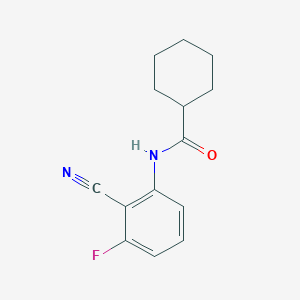

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide

描述

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 2-cyano-3-fluorophenyl substituent.

属性

IUPAC Name |

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c15-12-7-4-8-13(11(12)9-16)17-14(18)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEAKIAWTJNUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves several steps. One common synthetic route includes the reaction of 2-cyano-3-fluoroaniline with cyclohexanecarbonyl chloride under specific conditions to form the desired product . The reaction typically requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .

化学反应分析

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide has several applications in scientific research:

作用机制

The mechanism of action of N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Core Structure and Substituent Effects

The cyclohexanecarboxamide backbone is shared across multiple analogs (Table 1). Key differences arise from aryl substituents:

- Electronic Effects: The 2-cyano-3-fluoro substituents in the target compound create a highly electron-deficient aromatic ring, enhancing acidity of adjacent protons and influencing reactivity in metal coordination or hydrogen bonding. Thiourea derivatives (e.g., H2L1–H2L9) feature a thiourea group, enabling dual hard/soft donor sites (O, N, S) for metal chelation .

- Conformational Stability : X-ray data for H2L9 show a chair conformation of the cyclohexane ring and a pseudo-six-membered ring via N-H···O hydrogen bonding . The target compound may adopt similar conformations, but its smaller substituents (vs. naphthalenyl in H2L9) could reduce steric hindrance.

Physicochemical Properties

Solubility and Stability

- Solubility: The cyano group’s polarity likely increases solubility in polar solvents (e.g., ethanol, acetone) compared to nonpolar substituents (e.g., methyl in H2L5/H2L6) .

- Thermal Stability : Fluorine’s electronegativity and strong C-F bonds may enhance thermal stability, as seen in industrial fluorine grease formulations .

Spectroscopic Characterization

- Thiourea derivatives show IR peaks at 3256–3134 cm⁻¹ (N-H stretching) and 1250–1200 cm⁻¹ (C=S) . The target compound’s IR spectrum would feature distinct C≡N (~2250 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

生物活性

N-(2-cyano-3-fluorophenyl)cyclohexanecarboxamide is an emerging compound of interest in pharmacological research due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a cyano group and a fluorophenyl moiety. This unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

- Enzymes : It has shown potential as an inhibitor of various kinases, particularly GSK-3β, which is implicated in several neurodegenerative diseases.

- Receptors : The compound may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Inhibition of GSK-3β : This compound has demonstrated competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range (8 nM), indicating strong potential for therapeutic applications in neurodegenerative conditions .

- Anti-inflammatory Effects : In vitro studies have revealed that it suppresses the production of pro-inflammatory cytokines and nitric oxide in microglial cell lines, suggesting a role in mitigating neuroinflammation .

- Neuroprotective Properties : The compound has shown efficacy in models of tau hyperphosphorylation, a hallmark of Alzheimer’s disease, highlighting its potential as a neuroprotective agent .

Table 1: Biological Activities of this compound

| Activity Type | Target Enzyme/Receptor | IC50 Value (nM) | Effect Observed |

|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | Competitive inhibition |

| Anti-inflammatory | NO production | Not specified | Reduced cytokine release |

| Neuroprotection | Tau hyperphosphorylation | Not specified | Increased cell viability |

Case Studies

- GSK-3β Inhibition Study : A study evaluated the inhibitory effects of various carboxamide derivatives on GSK-3β. This compound was among the most potent inhibitors identified, demonstrating significant promise for further development as a therapeutic agent against Alzheimer's disease .

- Inflammatory Response Modulation : In an experiment using BV-2 microglial cells, the compound significantly reduced the release of pro-inflammatory mediators following lipopolysaccharide stimulation. This suggests that it may play a crucial role in managing neuroinflammatory responses associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。